N-(4-(2-((3-氟-4-甲基苯基)氨基)-2-氧代乙基)噻唑-2-基)苯并[d][1,3]二噁烷-5-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” belongs to the class of organic compounds known as salicylic acids . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under specific conditions . For instance, a mixture of 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide was refluxed in ethanol solvent in the absence of a catalyst to yield a related compound . The structure of the synthesized compounds was confirmed by IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .科学研究应用
1. 强迫性食物消耗和暴饮暴食中的作用
该化合物在暴饮暴食和强迫性食物消耗中的作用已经得到探索。涉及选择性拮抗剂的研究,包括类似化合物 SB-649868,证明了它们在减少高适口性食物的暴饮暴食方面的潜力,而不会影响雌性大鼠的标准食物颗粒摄入。这表明 OX1R 的选择性拮抗作用可以代表暴饮暴食的新型药理学治疗方法,以及可能具有强迫性成分的其他饮食失调症 (Piccoli 等人,2012)。
2. 人体中的代谢和分布
该化合物的代谢和分布已经得到研究,特别是其类似物 SB-649868,该类似物正在开发用于失眠症治疗。这项研究提供了对相关化合物的消除途径和代谢物的见解,这对于了解药代动力学和潜在治疗应用至关重要 (Renzulli 等人,2011)。
3. 利尿剂活性的潜力
已经合成并评估了与所讨论化合物结构相似的化合物,以了解其利尿剂活性。这项研究对于探索此类化合物在可能受益于利尿作用的疾病中的治疗应用具有重要意义 (Yar & Ansari,2009)。
4. 抗菌特性
已经对与所讨论化合物结构相关的化合物的合成进行了研究,显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草杆菌等某些菌株。这些发现突出了基于该化合物结构开发新型抗菌剂的潜力 (Palkar 等人,2017)。
属性
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-11-2-4-13(7-15(11)21)22-18(25)8-14-9-29-20(23-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRWQUWARJFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。